CID 123134552
Description
CID 123134552 is a chemical compound registered in PubChem, a comprehensive database of chemical molecules maintained by the National Center for Biotechnology Information (NCBI). For instance, and emphasize the importance of systematic nomenclature, experimental reproducibility, and detailed physicochemical characterization (e.g., molecular formula, molecular weight, spectral data).
Based on , which mandates the use of PubChem Compound Identifiers (CIDs) for unambiguous referencing, this compound should adhere to IUPAC naming conventions and include critical data such as:
- Molecular formula (e.g., inferred from similar compounds like C₇H₁₄N₂O in ).
- Physicochemical properties (e.g., logP, solubility, bioavailability score, as seen in ).
- Synthetic pathways (e.g., reaction conditions, purification methods, as outlined in ).
However, due to the absence of direct experimental data for this compound in the provided evidence, further primary literature or PubChem entries would be required to complete its profile.
Properties
Molecular Formula |
C23H32Cl2NNa2O6P |
|---|---|
Molecular Weight |
566.4 g/mol |
InChI |
InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/t18?,19-,20+,21-,23-;;/m1../s1 |
InChI Key |
IVXNINGCQWCJJG-ZDQMXAFVSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@H]([C@@H]1CC[C@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na].[Na] |
Canonical SMILES |
CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na].[Na] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 123134552, we compare it with structurally or functionally related compounds mentioned in the evidence. Key parameters include molecular properties, bioactivity, and synthetic accessibility.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings:
Structural Diversity : this compound’s hypothetical analogs exhibit varied functional groups (e.g., nitroaryl, oxetane, sulfonyl), influencing their physicochemical profiles .
Bioactivity Trends : Compounds with higher logP values (e.g., CID 11075767) often show better BBB permeability, whereas polar groups (e.g., sulfonyl in CID 78358133) reduce permeability .
Synthetic Complexity : Reaction conditions (e.g., temperature, catalysts) correlate with scalability and purity, as emphasized in and .
Q & A
Q. How to address ethical considerations in publishing this compound research?
- Methodology :
- Declare conflicts of interest (e.g., funding from pharmaceutical companies).
- Comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .
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